Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride
Description
Properties
IUPAC Name |
tricyclo[2.2.1.02,6]heptan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c8-7-3-4-1-5(7)6(7)2-4;/h4-6H,1-3,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNRVDRKTCUSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tricyclo[2.2.1.02,6]heptane, which is subjected to a series of chemical reactions to introduce the amine group.
Amination Reaction: The introduction of the amine group is achieved through an amination reaction, where tricyclo[2.2.1.02,6]heptane is reacted with ammonia or an amine source under specific conditions.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can also undergo reduction reactions, where the amine group is reduced to form secondary or tertiary amines.
Substitution: Substitution reactions involve the replacement of the amine group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Tricyclo[22102,6]heptan-1-amine hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a ligand in receptor studies. Its ability to interact with specific receptors makes it valuable in studying receptor-ligand interactions and signaling pathways.
Medicine: The compound has potential applications in drug development. Its unique structure and reactivity make it a candidate for designing new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Molecular Targets and Pathways:
Receptors: The compound can act as an agonist or antagonist at specific receptors, influencing their signaling.
Enzymes: It can inhibit or activate enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane Derivatives
Amantadine Hydrochloride (Tricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride)
- Structure : Adamantane core (three fused cyclohexane rings) with a primary amine group at position 1.
- Applications : Antiviral (influenza A) and antiparkinsonian agent .
- Synthesis : Typically via functionalization of adamantane precursors through bromination followed by Gabriel synthesis .
- Key Differences: Larger molecular weight (215.7 g/mol vs. ~180–190 g/mol for norbornane derivatives). Higher lipophilicity due to adamantane’s hydrocarbon-rich structure, enhancing blood-brain barrier penetration .
Other Tricycloamine Hydrochlorides
From and , several tricycloamine hydrochlorides with distinct ring systems have been synthesized:
Key Contrasts :
- Ring Size : The target compound’s heptane core is smaller than adamantane (decane) or tricyclo[3.3.0]octane derivatives, reducing steric bulk.
- Substituent Flexibility : Adamantane derivatives often feature N-alkyl or aryl groups for enhanced bioactivity , whereas the target compound’s applications are fragrance-oriented .
Bicyclic and Spirocyclic Analogues
- Spiro[2.4]heptan-1-amine Hydrochloride: Structure: Spiro-fused cyclopropane and cyclohexane. Synthesis: Not explicitly described but likely involves cyclopropanation followed by amine functionalization.
- 2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride: Structure: Norbornane with bromine and amine groups. Synthesis: Halogenation of norbornene derivatives followed by amination .
Physicochemical and Pharmacological Comparisons
Solubility and Stability
- Tricyclo[2.2.1.0²,⁶]heptan-1-amine HCl : Expected moderate water solubility due to amine hydrochloride salt formation.
- Amantadine HCl: High solubility in polar solvents (e.g., ethanol, water) due to ionic character .
- N-Benzyl Derivatives (22a HCl) : Lower solubility in water due to hydrophobic benzyl groups .
Q & A
Q. What are the established synthetic routes for Tricyclo[2.2.1.0²,⁶]heptan-1-amine hydrochloride, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves functionalizing the tricyclic scaffold. A common approach is nucleophilic substitution of halogenated precursors (e.g., brominated derivatives) using ammonia or amine sources under controlled conditions . For example:
Halogenation : Start with a halogenated tricyclo[2.2.1.0²,⁶]heptane derivative (e.g., 2-bromo-tricycloheptane).
Amination : React with ammonia in a polar solvent (e.g., ethanol) at elevated temperatures to introduce the amine group.
Hydrochloride Formation : Treat the free amine with HCl gas or aqueous HCl to yield the hydrochloride salt.
Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : Use X-ray crystallography for absolute stereochemical determination, supplemented by ¹H/¹³C NMR to identify proton environments (e.g., unique bridgehead protons in the tricyclic system) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM, hexane) to guide formulation for biological assays .
- pKa Determination : Use potentiometric titration to evaluate the amine’s basicity, which influences solubility and reactivity .
Q. What are the key physicochemical properties relevant to handling and storage?
- Methodological Answer :
- Hygroscopicity : Store in a desiccator under inert gas (N₂/Ar) to prevent moisture absorption, as hydrochloride salts are often hygroscopic .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation; conduct accelerated stability studies under ICH guidelines (25°C/60% RH) .
- Melting Point : Determine via differential scanning calorimetry (DSC); compare with PubChem data for consistency .
Advanced Research Questions
Q. How does the rigid tricyclic scaffold influence stereochemical outcomes in derivatization reactions?
- Methodological Answer : The bicyclo[2.2.1]heptane core imposes steric constraints, favoring axial attack in nucleophilic substitutions. For example:
- Reductive Amination : Use NaBH₃CN or H₂/Pd-C to reduce imines formed from tricycloheptanone precursors, yielding axial amines due to steric hindrance .
- Stereoselective Functionalization : Employ chiral catalysts (e.g., BINOL-derived ligands) to control enantioselectivity in asymmetric syntheses .
Validate stereochemical outcomes via NOESY NMR or circular dichroism (CD) spectroscopy .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for neuroactivity) and controls (e.g., amantadine hydrochloride as a reference) .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
- Docking Studies : Model interactions with proposed targets (e.g., NMDA receptors) using AutoDock Vina to identify binding modes conflicting with experimental data .
Q. How does this compound compare to structurally similar tricyclic amines in terms of reactivity and bioactivity?
- Methodological Answer : Conduct a comparative analysis:
Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry for enzyme targets (e.g., acetylcholinesterase) .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Crystallography : Co-crystallize with target enzymes (e.g., PDB deposition) to visualize binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
